molecular formula C19H17N3O B3745470 2-anilino-N-benzylpyridine-3-carboxamide

2-anilino-N-benzylpyridine-3-carboxamide

Cat. No.: B3745470
M. Wt: 303.4 g/mol
InChI Key: GXQUOPHVPAXEKM-UHFFFAOYSA-N
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Description

2-Anilino-N-benzylpyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research. The pyridine-3-carboxamide scaffold is a privileged structure in drug discovery, known for its versatile biological activities and ability to interact with a range of enzymatic targets . This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Potential Research Applications and Value While research on this specific analogue is emerging, its core structure suggests several promising research directions. Pyridine carboxamides and thiocarboxamides have recently been identified as a novel class of compounds with demonstrated antiplasmodial activity against P. falciparum , the parasite responsible for malaria, making them valuable leads in infectious disease research . Furthermore, structurally related molecules based on the pyridine-3-carboxamide (nicotinamide) framework are being actively investigated for the development of new dual anti-inflammatory and anti-hyperglycemic agents . These compounds have shown promising results in in vitro assays, including α-amylase inhibition, which is a key target for managing type 2 diabetes, and human RBC hemolysis assays for anti-inflammatory activity . The anilino and N-benzyl substituents present in this compound are common features in molecules designed to act as kinase inhibitors , such as those targeting EGFR tyrosine kinase, a well-validated target in cancer cell proliferation . Research and Handling Notes Researchers should note that the pharmacological profile and specific molecular targets of this compound require further empirical elucidation. Its drug-likeness can be preliminarily assessed using established rules, such as Lipinski's Rule of Five, which helps predict the oral bioavailability of investigational compounds . As with all research chemicals, this product should be handled by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Properties

IUPAC Name

2-anilino-N-benzylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(21-14-15-8-3-1-4-9-15)17-12-7-13-20-18(17)22-16-10-5-2-6-11-16/h1-13H,14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQUOPHVPAXEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N-benzylpyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxamide with aniline and benzylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N-benzylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System (CNS) Activity

Research indicates that compounds similar to 2-anilino-N-benzylpyridine-3-carboxamide exhibit significant CNS stimulating activity. These compounds have been studied for their potential as muscle relaxants and stimulants, showing effects such as increased activity and decreased limb tone in animal models. For instance, a related patent describes compounds that can be administered orally or through other routes to achieve desired CNS effects, with dosages varying based on the intended therapeutic outcome .

1.2 Antiviral Properties

The compound's structure suggests potential antiviral applications. Compounds with similar scaffolds have been tested against various viruses, demonstrating efficacy in inhibiting viral replication. For example, benzimidazole derivatives have shown promise as dual-target inhibitors against viruses like BVDV (Bovine Viral Diarrhea Virus), indicating that modifications to the pyridine structure could enhance antiviral activity .

Therapeutic Uses

3.1 Cancer Treatment

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Similar compounds have been evaluated for their ability to inhibit tumor growth in various cancer models, including breast and lung cancers. The mechanism often involves interaction with topoisomerase II, disrupting DNA replication in cancer cells .

3.2 Immunomodulation

There is emerging evidence that compounds in this class can modulate immune responses. For instance, studies indicate that certain derivatives can activate macrophages, enhancing their ability to combat tumors through immune system activation . This suggests a dual role where these compounds not only target cancer cells directly but also bolster the body's immune defenses.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Case Study 1: CNS Stimulation
    A study demonstrated that administration of a related compound led to significant behavioral changes in rodent models, indicative of CNS stimulation within 15 minutes of administration .
  • Case Study 2: Antiviral Activity
    In vitro assays showed that certain derivatives effectively inhibited BVDV replication, with EC50 values indicating potent antiviral action .
  • Case Study 3: Cancer Cell Inhibition
    Research involving clonogenic assays revealed that specific derivatives reduced the viability of various cancer cell lines, suggesting potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-anilino-N-benzylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aniline Derivatives

The anilino group in 2-anilino-N-benzylpyridine-3-carboxamide can be compared to halogen-substituted anilines, such as 2-chloroaniline (CAS 95-51-2), 3-chloroaniline (CAS 108-42-9), and 4-chloroaniline (CAS 106-47-8) . These chloro-anilines demonstrate how electronic and steric effects influence physicochemical properties:

Compound CAS Reg. No. Key Substituent LogP (Predicted) Toxicity (Example Data)
This compound - Anilino, N-Benzyl ~3.5 (estimated) Not available (hypothetical)
2-Chloroaniline 95-51-2 Cl (ortho) 1.76 78797 SEDUG/KG (aquatic tox)
3-Chloroaniline 108-42-9 Cl (meta) 1.85 77286 UG/L (regulatory limit)
4-Chloroaniline 106-47-8 Cl (para) 1.89 23630 (unspecified metric)

Key Findings :

  • The ortho-chloro substituent in 2-chloroaniline is associated with higher aquatic toxicity (78797 SEDUG/KG) , suggesting that substituent position critically impacts environmental safety.
Carboxamide Group Variations

The N-benzyl carboxamide group in the target compound can be contrasted with other amide derivatives. For example, benzathine benzylpenicillin (CAS 1538-09-6) contains a dibenzylethylenediamine salt linked to a penicillin core .

Compound Amide/Salt Structure Biological Role Solubility Profile
This compound N-Benzyl carboxamide Hypothetical bioactivity Low aqueous solubility (predicted)
Benzathine benzylpenicillin Dibenzylethylenediamine salt Antibiotic (long-acting) Poor water solubility

Key Findings :

  • Benzyl groups in amides or salts often reduce aqueous solubility due to increased lipophilicity, necessitating formulation adjustments for drug delivery.
  • The dibenzylethylenediamine component in benzathine benzylpenicillin prolongs release , suggesting that N-benzyl groups in the target compound might similarly affect pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for 2-anilino-N-benzylpyridine-3-carboxamide?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with the condensation of pyridine-3-carboxylic acid derivatives with benzylamine and aniline precursors. A validated approach includes:

  • Imine Condensation : Reacting 3-cyanopyridine with benzylamine under acidic conditions to form the benzylamide intermediate.
  • Anilino Group Introduction : Coupling the intermediate with substituted anilines via Buchwald-Hartwig amination or nucleophilic aromatic substitution, optimized using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation.
    Key Considerations : Reaction temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol%) critically impact yield.

Q. How is structural characterization performed for this compound?

Methodological Answer: Comprehensive characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl and anilino groups) and rule out regioisomers.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly if crystallinity is achieved via slow evaporation in dichloromethane/methanol .
  • FT-IR : Identification of amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

Q. What methodologies are used for initial biological screening of this compound?

Methodological Answer: Primary screens focus on:

  • In Vitro Assays : Dose-response studies (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity.
  • Enzyme Inhibition : Testing against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .
  • Solubility Profiling : Kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

Methodological Answer: A 2³ factorial design evaluates three critical factors: catalyst loading (5–10 mol%), temperature (80–120°C), and solvent polarity (DMF vs. toluene). Each factor is tested at two levels to identify interactions:

FactorLow LevelHigh Level
Catalyst Loading5 mol%10 mol%
Temperature80°C120°C
SolventDMFToluene
Outcome Metrics : Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies dominant factors (e.g., solvent polarity impacts yield by ±25%) .

Q. How to establish structure-activity relationships (SAR) using computational models?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR). Key parameters include binding energy (ΔG) and hydrogen-bond interactions with catalytic residues .
  • QSAR Modeling : Training datasets with IC₅₀ values from analogs to correlate substituent electronic properties (Hammett σ) with activity .
  • ADME Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Meta-Analysis : Aggregating data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers.
  • Experimental Replication : Standardizing assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What advanced analytical methods validate purity and stability?

Methodological Answer:

  • HPLC-PDA/MS : Reverse-phase C18 columns (ACN/water gradient) to detect impurities (<0.1%).
  • Forced Degradation Studies : Exposure to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
  • Stability-Indicating Methods : Long-term storage (6–12 months) at 4°C and -20°C with periodic HPLC checks.

Q. How to address solubility challenges in formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility.
  • Nanoparticle Encapsulation : PLGA or liposomal formulations to improve bioavailability. Particle size (DLS) and zeta potential are critical for stability .
  • Pharmacokinetic Profiling : IV/PO dosing in rodent models to correlate solubility with Cₘₐₓ and AUC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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